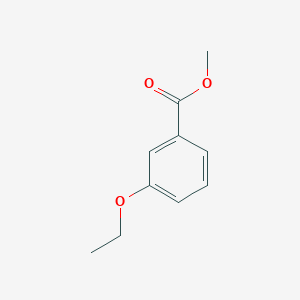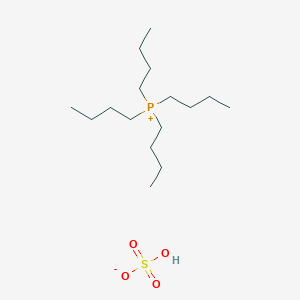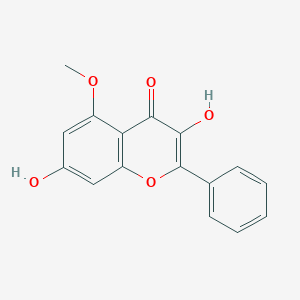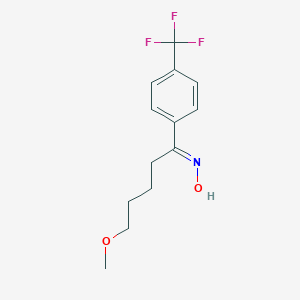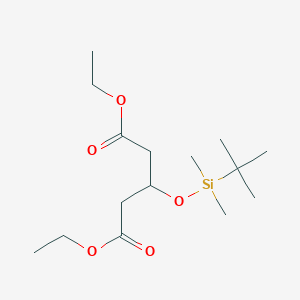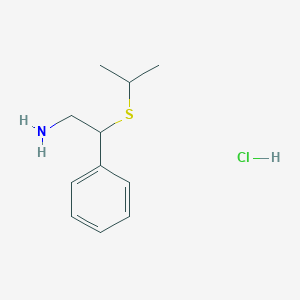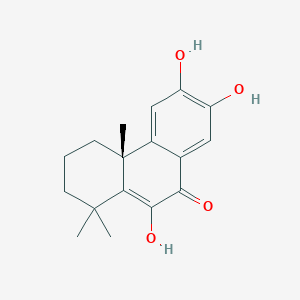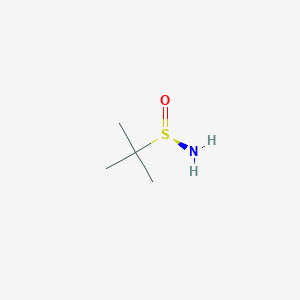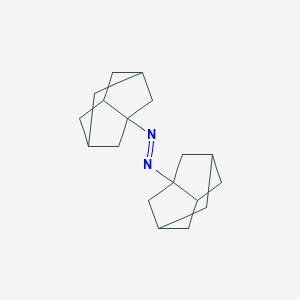
cis-3-Azonoradamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-3-Azonoradamantane is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of adamantane, a bicyclic organic compound, and is also known as 1-azabicyclo[3.3.1]nonane.
Mechanism of Action
The mechanism of action of cis-3-Azonoradamantane is not fully understood. However, it is believed to interact with biological targets such as receptors and enzymes, leading to changes in their activity. It has been shown to exhibit both agonist and antagonist activity towards various receptors, suggesting its potential as a therapeutic agent.
Biochemical and Physiological Effects
Cis-3-Azonoradamantane has been shown to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of various receptors such as the dopamine receptor and the NMDA receptor. It has also been shown to exhibit anticonvulsant activity and to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Cis-3-Azonoradamantane has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been shown to exhibit a wide range of pharmacological activities, making it a versatile compound for research. However, its limited solubility in water and other common solvents can be a limitation for some experiments.
Future Directions
There are several future directions for research on cis-3-Azonoradamantane. One area of interest is the development of new drugs based on its structure and pharmacological properties. Another area of interest is the synthesis of new metal complexes using cis-3-Azonoradamantane as a ligand for catalytic applications. Additionally, further studies are needed to elucidate the mechanism of action of cis-3-Azonoradamantane and its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of cis-3-Azonoradamantane involves the reaction of adamantane with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction leads to the formation of cis-3-Azonoradamantane as the major product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reagents.
Scientific Research Applications
Cis-3-Azonoradamantane has been studied for its potential applications in various fields such as drug discovery, catalysis, and material science. In drug discovery, it has been investigated as a potential scaffold for the development of new drugs due to its unique structure and pharmacological properties. In catalysis, it has been used as a ligand for the synthesis of metal complexes that exhibit catalytic activity in various reactions. In material science, it has been studied for its potential applications in the development of new materials with unique properties.
properties
CAS RN |
107454-73-9 |
|---|---|
Product Name |
cis-3-Azonoradamantane |
Molecular Formula |
C18H26N2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
bis(3-tricyclo[3.3.1.03,7]nonanyl)diazene |
InChI |
InChI=1S/C18H26N2/c1-11-3-15-4-12(1)8-17(15,7-11)19-20-18-9-13-2-14(10-18)6-16(18)5-13/h11-16H,1-10H2 |
InChI Key |
SSNIMZWWZHLQOJ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC3(C2)N=NC45CC6CC(C4)CC5C6 |
Canonical SMILES |
C1C2CC3CC1CC3(C2)N=NC45CC6CC(C4)CC5C6 |
synonyms |
cis-3-Azonoradamantane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)](/img/structure/B26688.png)
